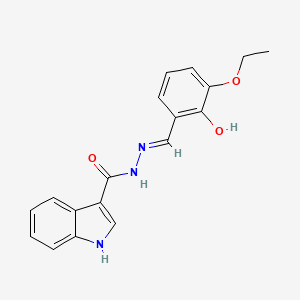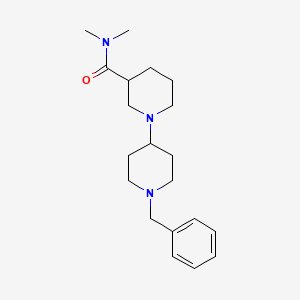
N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide, also known as EHI, is a chemical compound that has been studied for its potential therapeutic properties. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and viral replication. N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, antiviral activity, anti-inflammatory effects, and antioxidant properties. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide is the lack of understanding of its mechanism of action, which can make it difficult to design experiments and interpret results.
Zukünftige Richtungen
There are several future directions for research on N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide, including further studies on its mechanism of action, optimization of its synthesis method, and testing its potential as a therapeutic agent in animal models and clinical trials. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide could be used in combination with other drugs or therapies to enhance its anticancer and antiviral activities. Overall, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide shows great potential as a therapeutic agent and further research is needed to fully understand its properties and potential applications.
Synthesemethoden
N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide can be synthesized using a variety of methods, including the reaction of 3-ethoxy-2-hydroxybenzaldehyde with indole-3-carbohydrazide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been studied for its potential therapeutic properties, including its anticancer and antiviral activities. In vitro studies have shown that N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide can inhibit the growth of cancer cells and prevent the replication of viruses. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-16-9-5-6-12(17(16)22)10-20-21-18(23)14-11-19-15-8-4-3-7-13(14)15/h3-11,19,22H,2H2,1H3,(H,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUESRLNWPAJMLQ-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-fluoro-4-methoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6034204.png)
![6-(4-fluorophenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B6034209.png)


![N-butyl-N-methyl-3-({[2-(1-methyl-2-pyrrolidinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6034220.png)
![5-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6034242.png)
![6-acetyl-2-(4-pyridinyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-3-amine](/img/structure/B6034253.png)

![N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide](/img/structure/B6034260.png)
![1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone](/img/structure/B6034270.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methoxy-3-methylbenzamide](/img/structure/B6034276.png)
![2-{[1-ethyl-4-hydroxy-5-(1-methylbutyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6034292.png)
![1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6034293.png)
![N~1~-(3-bromophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6034301.png)